Ethyl 2-ethoxy-3-fluoro-4-methylbenzoate

Description

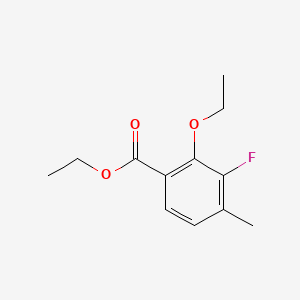

Ethyl 2-ethoxy-3-fluoro-4-methylbenzoate is a substituted benzoate ester characterized by a benzene ring functionalized with an ethoxy group (-OCH₂CH₃) at position 2, a fluorine atom at position 3, and a methyl group (-CH₃) at position 4. The ethyl ester group (-COOCH₂CH₃) at the carboxylic acid position completes the structure. The fluorine atom enhances metabolic stability and lipophilicity, while the ethoxy and methyl groups contribute to steric and electronic modulation of the aromatic system .

Properties

Molecular Formula |

C12H15FO3 |

|---|---|

Molecular Weight |

226.24 g/mol |

IUPAC Name |

ethyl 2-ethoxy-3-fluoro-4-methylbenzoate |

InChI |

InChI=1S/C12H15FO3/c1-4-15-11-9(12(14)16-5-2)7-6-8(3)10(11)13/h6-7H,4-5H2,1-3H3 |

InChI Key |

SHIFDBRHZFRDGI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Method A: Alkylation with Diethyl Sulfate or Ethyl Bromide

-

- Starting material: 4-methylsalicylic acid

- Alkylating agent: Diethyl sulfate or ethyl bromide

- Base: Potassium carbonate (K2CO3)

- Solvent: Polar organic solvents such as acetonitrile, acetone, dimethyl sulfoxide (DMSO), or dioxane

- Temperature: 35–80 °C

- Time: 6–12 hours

Procedure:

The 4-methylsalicylic acid is reacted with diethyl sulfate or ethyl bromide in the presence of potassium carbonate in a polar solvent. The reaction proceeds via O-ethylation of the phenolic hydroxyl group and esterification of the carboxylic acid group to form ethyl 2-ethoxy-4-methylbenzoate. After completion, the mixture is filtered to remove inorganic salts, and the solvent is evaporated. The residue is purified by distillation or recrystallization.Yield: Quantitative or near-quantitative yields have been reported (e.g., 34.2 g from 25 g of starting acid).

Alternative Route: Halogenation Followed by Fluorination

A multi-step synthesis involving bromination at the 3-position followed by halogen exchange to fluorine is feasible.

Step 1: Bromination of ethyl 2-ethoxy-4-methylbenzoate at the 3-position using N-bromosuccinimide (NBS) in carbon tetrachloride with AIBN as radical initiator at reflux for 12 hours. This yields ethyl 4-bromomethyl-2-ethoxybenzoate.

Step 2: Palladium-catalyzed carbonylation or cyanation to introduce functional groups at the brominated position, which can be converted to fluorinated derivatives via nucleophilic substitution or fluorination reagents.

Step 3: Halogen exchange (halex) reaction where the bromide is replaced by fluoride using reagents such as potassium fluoride under suitable conditions.

Catalysts and Solvents

-

- Polar aprotic solvents such as acetonitrile, acetone, dioxane, dimethyl sulfoxide (DMSO), and dichloromethane are commonly employed.

- Carbon tetrachloride is used for bromination reactions.

Data Table: Summary of Key Preparation Steps

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

Proton NMR spectra confirm the substitution pattern and purity, with characteristic chemical shifts for ethoxy, methyl, aromatic protons, and fluorine coupling patterns.Gas Chromatography (GC):

Used to monitor reaction progress and purity.Mass Spectrometry (MS) and Elemental Analysis:

Confirm molecular weight and elemental composition.

Summary and Recommendations

- The preparation of this compound involves initial synthesis of ethyl 2-ethoxy-4-methylbenzoate via alkylation and esterification of 4-methylsalicylic acid.

- Electrophilic fluorination or halogen exchange methods are suitable for introducing the 3-fluoro substituent.

- Use of palladium catalysts and radical initiators is common in related functionalization steps.

- Careful control of reaction conditions, especially temperature and reagent stoichiometry, is critical for regioselectivity and yield.

- Analytical techniques such as NMR and GC are essential for product verification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-3-fluoro-4-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of 2-ethoxy-3-fluoro-4-methylbenzoic acid.

Reduction: Formation of 2-ethoxy-3-fluoro-4-methylbenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-ethoxy-3-fluoro-4-methylbenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-ethoxy-3-fluoro-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of the fluoro group enhances its binding affinity to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 2-ethoxy-3-fluoro-4-methylbenzoate with structurally related ethyl benzoate derivatives:

Physicochemical Properties

- Molecular Weight and Polarity: The target compound (226.24 g/mol) has a lower molar mass compared to brominated analogs like Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate (291.11 g/mol) due to the absence of heavy halogens .

- Reactivity : The fluorine atom at position 3 directs electrophilic substitution reactions to specific ring positions, while the ethoxy group at position 2 can act as an electron-donating moiety, altering resonance effects. In contrast, iodo or bromo substituents in analogs enable participation in cross-coupling or nucleophilic substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.